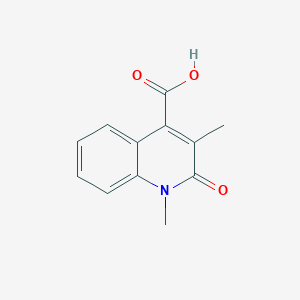

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Description

Historical Context and Discovery

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1073071-78-9) emerged as part of systematic efforts to modify quinoline scaffolds for enhanced physicochemical and pharmacological properties. While early quinolones like nalidixic acid (discovered in 1962) targeted bacterial DNA gyrase, later derivatives focused on structural diversification to optimize bioactivity and solubility. This compound represents a strategic substitution pattern: methyl groups at positions 1 and 3 stabilize the dihydroquinoline core, while the carboxylic acid at position 4 enables further functionalization. Its synthesis likely arose from Pfitzinger or Doebner reaction adaptations, which are well-established for constructing quinoline-4-carboxylic acid frameworks.

Quinolone Classification and Nomenclature

Quinolones are classified by their bicyclic core and substitution patterns. The IUPAC name This compound reflects:

- 1,2-dihydroquinoline : Partial saturation at positions 1 and 2.

- 2-oxo : Ketone group at position 2.

- 1,3-dimethyl : Methyl substituents at positions 1 and 3.

- 4-carboxylic acid : Carboxylic acid group at position 4.

Unlike fluoroquinolones (e.g., ciprofloxacin), this compound lacks a fluorine atom but shares the critical 4-carboxy group, which influences metal chelation and target binding.

Table 1: Molecular Profile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| CAS Number | 1073071-78-9 | |

| SMILES | CN1C2=C(C=CC=C2)C(=CC1=O)C(=O)O |

Structural Significance in Quinoline Chemistry

The compound’s structure combines rigidity and polarity:

- Methyl groups : The 1- and 3-methyl substituents hinder rotation, stabilizing the planar quinoline core and modulating lipophilicity.

- Dihydroquinoline backbone : Partial saturation at positions 1 and 2 reduces aromaticity, potentially enhancing reactivity at the 2-oxo site.

- 4-Carboxylic acid : Serves as a handle for salt formation or conjugation, as seen in prodrug strategies (e.g., esterification).

This architecture is pivotal in medicinal chemistry, where such derivatives are intermediates for antitumor and antimicrobial agents.

Position in Contemporary Chemical Research

Recent studies highlight its role in:

- Anticancer drug discovery : Quinoline-4-carboxylic acid derivatives exhibit activity against breast and esophageal cancers by interfering with cell cycle proteins.

- Green synthesis : Catalytic methods using ytterbium perfluorooctanoate or TMSCl enable one-pot synthesis, improving yield and sustainability.

- Material science : The planar structure facilitates π-π stacking in crystal engineering, as observed in halogenated dihydroquinoline analogs.

Ongoing research explores its utility in metal-organic frameworks (MOFs) and as a ligand for transition-metal catalysts.

Properties

IUPAC Name |

1,3-dimethyl-2-oxoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(15)16)8-5-3-4-6-9(8)13(2)11(7)14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMGVNDZWOYOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the use of phase transfer catalysis (PTC) conditions to perform alkylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted protocols has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibit significant anticancer properties. For instance:

- Case Study : Compounds synthesized from this scaffold were tested against the MCF-7 breast cancer cell line using the MTT assay. Some derivatives showed strong anticancer activity comparable to the standard drug Doxorubicin .

Antiviral Properties

Research indicates potential antiviral applications:

- Case Study : A derivative demonstrated inhibitory effects on hepatitis C virus NS5B polymerase, suggesting that modifications to the quinoline structure could yield effective antiviral agents .

Applications in Biochemistry

This compound serves as a non-ionic organic buffering agent in cell cultures. Its pH stability (ranging from 6 to 8.5) makes it suitable for various biological experiments .

Data Tables

The following table summarizes key studies and findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Quinoline derivatives with modifications at positions 1, 3, and 4 exhibit distinct properties. Key comparisons include:

Key Observations :

- The 1,3-dimethyl derivative exhibits reduced acidity (lower pKa) compared to the parent compound, likely due to electron-donating methyl groups stabilizing the deprotonated carboxylate .

Analgesic Activity

- This compound and its analogs demonstrate moderate to strong analgesic effects in rodent models, with ED₅₀ values comparable to ibuprofen. The methyl groups enhance bioavailability by delaying metabolic degradation .

- In contrast, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids show weaker activity due to higher polarity and rapid renal excretion .

Antimicrobial Activity

- Amino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids (e.g., glycine or alanine conjugates) exhibit broad-spectrum antibacterial activity against E. coli and S. aureus (MIC: 2–8 µg/mL). The dimethyl variant’s activity remains understudied but is hypothesized to improve due to lipophilicity .

P-Glycoprotein Inhibition

- Halogen-substituted derivatives (e.g., 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) show potent P-gp inhibition (IC₅₀: 0.5–2 µM), critical for overcoming multidrug resistance in cancer. The dimethyl analog’s steric bulk may hinder binding to the P-gp substrate pocket, necessitating further study .

Antioxidant Activity

- The parent compound (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) isolated from Rubus chingii exhibits DPPH radical scavenging activity (IC₅₀: ~4 µg/mL). Methyl substitutions may reduce antioxidant efficacy by destabilizing radical intermediates .

Biological Activity

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its unique structure features a quinoline core with two methyl groups at positions 1 and 3, an oxo group at position 2, and a carboxylic acid group at position 4. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 1073071-78-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

- Antimicrobial Activity : Research indicates that this compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. A study reported its significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Effects

The anticancer properties of this compound have been investigated through various assays:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| Doxorubicin (Control) | MCF-7 | 10.0 |

In the MTT assay on the MCF-7 cell line, the compound demonstrated significant anticancer activity compared to Doxorubicin, a standard chemotherapy agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Activity : In vitro studies indicated that derivatives of quinoline compounds can effectively inhibit Hepatitis B Virus replication at concentrations as low as 10 µM .

- Antitubercular Activity : Research into related quinoline derivatives revealed notable activity against Mycobacterium tuberculosis strains, with some compounds showing minimal cytotoxicity towards mammalian cells .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that modifications at specific positions on the quinoline ring can enhance biological activity. For instance, alkoxy substituents at the 6-position were found to improve ET(A) antagonist activity significantly .

Q & A

Q. What are the common synthetic routes for preparing 1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example:

- Oxidative methods : Oxidation of 4-methylquinoline-2(1H)-one derivatives using KMnO₄ in basic conditions (e.g., NaOH) introduces the carboxylic acid group at position 4 .

- Cyclization : Reaction of substituted anilines with triethyl methanetricarboxylate under acidic conditions forms the dihydroquinoline backbone, followed by methylation at positions 1 and 3 .

Key reagents include POCl₃ for chlorination and DMF as a solvent for high-temperature reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl groups at positions 1 and 3 appear as singlets (δ ~3.0–3.5 ppm for N–CH₃). The aromatic protons show splitting patterns consistent with the quinoline backbone. The carboxylic acid proton is absent in DMSO-d₆ due to exchange broadening .

- IR : Stretching vibrations at ~1700–1750 cm⁻¹ confirm the carbonyl (C=O) groups (2-oxo and carboxylic acid) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 [M]⁺) and fragmentation patterns (e.g., loss of CO₂ or CH₃ groups) validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .

- Temperature control : Reflux (100–120°C) promotes cyclization but must be balanced to avoid decomposition .

- Catalysts : AlCl₃ or FeCl₃ can accelerate electrophilic substitutions in the quinoline ring .

Comparative studies show yields increase from ~50% to >80% when optimizing these parameters .

Q. How can contradictions in spectral or biological activity data for structurally similar derivatives be resolved?

- Methodological Answer :

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and verify experimental assignments .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., methyl group positions) by providing exact bond lengths and angles .

- Biological assays : Dose-response curves and enzyme inhibition studies differentiate activity trends between derivatives. For example, methylation at position 3 enhances analgesic properties compared to unmethylated analogs .

Q. What computational strategies are effective for predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., cyclooxygenase-2). The carboxylic acid group often forms hydrogen bonds with catalytic residues .

- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR models : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.